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Compound of Interest

Compound Name:
3-Bromo-5-chloro-2-

methoxyaniline

CAS No.: 569688-63-7

Cat. No.: B1340812 Get Quote

In the landscape of medicinal chemistry and materials science, the strategic functionalization of

aromatic rings is a cornerstone of molecular design. Halogenated anilines, in particular, serve

as exceptionally versatile building blocks, offering multiple reactive vectors for diversification

and scaffold elaboration. 3-Bromo-5-chloro-2-methoxyaniline emerges as a compound of

significant interest within this class. Its unique substitution pattern—featuring an amine for

nucleophilic and coupling reactions, a bromine atom primarily for metal-catalyzed cross-

coupling, a chlorine atom for modulating electronic properties, and a methoxy group for steric

and electronic influence—renders it a high-value intermediate for the synthesis of complex

molecular architectures.

This guide provides a comprehensive technical overview of 3-Bromo-5-chloro-2-
methoxyaniline, consolidating its chemical and physical properties, safety considerations,

plausible synthetic routes, and its potential applications in modern organic synthesis, with a

particular focus on its relevance to drug discovery programs.

Core Molecular Profile and Physicochemical
Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its

intrinsic properties. These data are critical for reaction planning, purification, and analytical

characterization.
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CAS Number: 569688-63-7[1][2][3]

Molecular Formula: C₇H₇BrClNO[1][2][3]

Synonyms: 2-Methoxy-3-bromo-5-chloroaniline

The table below summarizes the key physicochemical properties of 3-Bromo-5-chloro-2-
methoxyaniline. Note that some of these values are predicted based on computational

models, a common practice for specialized reagents where extensive experimental data may

not be publicly available.

Property Value Source

Molecular Weight 236.49 g/mol [1][2][3]

Appearance Typically a solid Inferred from related anilines

Boiling Point (Predicted) 305.7 ± 37.0 °C

Density (Predicted) 1.643 ± 0.06 g/cm³

pKa (Predicted) 2.41 ± 0.10

Note: Physical properties such as melting point and solubility are not widely published and

should be determined empirically upon acquisition.

Safety and Handling: A Self-Validating Protocol
Given the absence of a specific Material Safety Data Sheet (MSDS) for 3-Bromo-5-chloro-2-
methoxyaniline in publicly accessible databases, a conservative approach to handling is

mandated. The safety profile can be reasonably inferred from structurally related compounds,

such as 3-Bromo-5-chloroaniline.

Hazard Assessment based on 3-Bromo-5-chloroaniline:

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

Skin Corrosion/Irritation: Causes skin irritation.[4]
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Eye Damage/Irritation: Causes serious eye irritation.[4]

Respiratory Irritation: May cause respiratory irritation.[4]

Mandatory Handling Protocol: A self-validating system of safety requires assuming a high level

of hazard and implementing engineering and personal protective equipment (PPE) to mitigate

all potential routes of exposure.

Engineering Controls: All manipulations of solid or solutions of 3-Bromo-5-chloro-2-
methoxyaniline must be conducted within a certified chemical fume hood to prevent

inhalation of dust or vapors.

Personal Protective Equipment (PPE):

Gloves: Nitrile or neoprene gloves are required. Double-gloving is recommended for

handling neat material.

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn

when handling larger quantities or if there is a splash risk.

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

halogenated organic compounds.

Synthesis and Purification: A Proposed
Experimental Workflow
While a definitive, published synthesis for 3-Bromo-5-chloro-2-methoxyaniline is not readily

available, a logical and robust synthetic route can be designed based on established organo-

halogen chemistry. The following multi-step sequence starts from a commercially available

precursor and employs well-understood, high-yielding transformations.

Proposed Synthetic Pathway:
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The proposed synthesis begins with 5-chloro-2-methoxyaniline, proceeding through a directed

bromination. This approach is chosen for its regiochemical control, guided by the activating and

ortho-, para-directing effects of the amine and methoxy groups.

5-Chloro-2-methoxyaniline
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Caption: Proposed workflow for the synthesis of 3-Bromo-5-chloro-2-methoxyaniline.

Detailed Experimental Protocol:

Step 1: Reaction Setup

To a round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-methoxyaniline

(1.0 eq.).

Dissolve the starting material in a suitable solvent, such as acetonitrile or dichloromethane

(approx. 0.2 M concentration).

Cool the solution to 0 °C in an ice bath.

Step 2: Bromination

In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent.

Add the NBS solution dropwise to the cooled aniline solution over 30 minutes. The

directing effects of the ortho-methoxy and para-amino groups are expected to strongly

favor bromination at the 3-position.

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an

additional 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Step 3: Work-up and Extraction

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate

(Na₂S₂O₃) to consume any unreacted bromine.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x

volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

Purify the crude material by flash column chromatography on silica gel, using a gradient of

ethyl acetate in hexanes.

Combine the fractions containing the desired product and concentrate under reduced

pressure to afford 3-Bromo-5-chloro-2-methoxyaniline as a purified solid.

Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Bromo-5-chloro-2-methoxyaniline is dictated by its two primary

reactive handles: the nucleophilic amino group and the C-Br bond, which is primed for metal-

catalyzed cross-coupling.

4.1. Reactions at the Amino Group:

The aniline nitrogen can readily participate in standard N-functionalization reactions, including:

Amide Bond Formation: Acylation with acid chlorides or coupling with carboxylic acids (using

reagents like EDC/HOBt) to form amides.

N-Arylation: Buchwald-Hartwig or Ullmann coupling to form diarylamines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing

agent to form secondary amines.
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These transformations are fundamental in building the core structures of many pharmaceutical

agents, including kinase inhibitors.

4.2. Palladium-Catalyzed Cross-Coupling at the C-Br Bond:

The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions,

which are among the most powerful tools in modern drug discovery for constructing carbon-

carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a preeminent example.

3-Bromo-5-chloro-2-methoxyaniline

Pd Catalyst
(e.g., Pd(PPh3)4)

+ Base (e.g., K2CO3)
Aryl/Heteroaryl
Boronic Acid
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Coupled Product
(New C-C Bond)

Suzuki-Miyaura
Reaction
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Caption: Representative Suzuki-Miyaura cross-coupling reaction.

This reaction allows for the direct attachment of a wide variety of aryl or heteroaryl groups,

which are privileged structures in many kinase inhibitors and other drug classes.[5][6] The

ability to install complex aromatic systems at this position makes 3-Bromo-5-chloro-2-
methoxyaniline a strategic starting material for generating libraries of compounds for

structure-activity relationship (SAR) studies. For instance, many VEGFR-2 inhibitors feature a

substituted aniline core linked to a heterocyclic system, a structure readily accessible via this

methodology.[5]

Structural Elucidation and Analytical Data
Final product confirmation relies on a suite of analytical techniques. While specific spectra for

this compound are not publicly available, a predicted ¹H NMR spectrum can be outlined based

on established principles of substituent effects on chemical shifts.
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Data Type Expected Observations

¹H NMR

Aromatic Protons: Two doublets in the aromatic

region (approx. 6.8-7.5 ppm), each integrating to

1H, with a small meta-coupling constant (J ≈ 2-3

Hz). Methoxy Protons: A singlet at approx. 3.8-

4.0 ppm, integrating to 3H. Amine Protons: A

broad singlet (variable chemical shift),

integrating to 2H.

¹³C NMR

Seven distinct carbon signals are expected,

including two signals for the C-Br and C-Cl

carbons, and one for the methoxy carbon.

LC-MS

A single major peak in the chromatogram with a

corresponding mass ion consistent with the

molecular weight (m/z = 236.49). The isotopic

pattern for one bromine and one chlorine atom

should be observable.

Note: Commercial suppliers like Aceschem and Synblock indicate that analytical data (NMR,

HPLC, MSDS) are available, likely upon request with purchase.[2][3]

Conclusion
3-Bromo-5-chloro-2-methoxyaniline represents a potent and versatile chemical intermediate

for advanced organic synthesis. Its trifunctional nature—an amine, a bromine, and a chlorine—

provides chemists with a powerful platform for scaffold construction and diversification. While

detailed literature on this specific molecule is sparse, its synthetic utility can be confidently

predicted from the well-established reactivity of its constituent functional groups. It is

particularly well-suited for the synthesis of complex biaryl and heteroaryl structures central to

the development of modern therapeutics, such as kinase inhibitors. This guide provides the

foundational knowledge required for researchers to confidently incorporate this valuable

building block into their synthetic programs.
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[https://www.benchchem.com/product/b1340812#3-bromo-5-chloro-2-methoxyaniline-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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